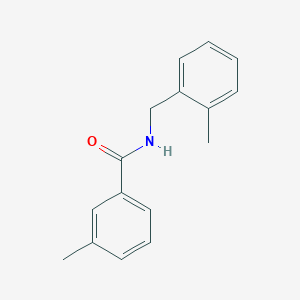

3-methyl-N-(2-methylbenzyl)benzamide

Description

3-methyl-N-(2-methylbenzyl)benzamide is an organic compound with the molecular formula C16H17NO It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-methylbenzyl group and the benzene ring is substituted with a methyl group at the 3-position

Properties

IUPAC Name |

3-methyl-N-[(2-methylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-6-5-9-14(10-12)16(18)17-11-15-8-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEKNKBBVXGVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylbenzyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 2-methylbenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 3-methyl-N-(2-methylbenzyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylbenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: 3-methylbenzoic acid derivatives.

Reduction: 3-methyl-N-(2-methylbenzyl)benzylamine.

Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-Methyl-N-(2-methylbenzyl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various pharmaceuticals and specialty chemicals. The compound's structure allows it to participate in diverse chemical reactions, enhancing the efficiency of synthetic pathways.

Synthetic Routes

The synthesis typically involves the reaction of 3-methylbenzoic acid with 2-methylbenzylamine, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is generally conducted in organic solvents like dichloromethane at room temperature, followed by purification methods such as recrystallization or column chromatography.

Biological Applications

Antimicrobial Properties

Research indicates that 3-methyl-N-(2-methylbenzyl)benzamide exhibits potential antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms, making it a candidate for further investigation in antimicrobial drug development.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Its mechanism may involve the inhibition of specific enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.

Drug Development

In medicinal chemistry, 3-methyl-N-(2-methylbenzyl)benzamide is being investigated for its potential use in drug development. Its structural characteristics lend themselves to modifications that could enhance efficacy against specific biological targets, particularly in cancer therapy and other therapeutic areas .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 3-methyl-N-(2-methylbenzyl)benzamide is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 3-methyl-N-(2-methylbenzyl)benzamide exhibited significant inhibition against various bacterial strains. The research highlighted the compound's potential as a lead structure for developing new antibiotics.

Research on Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of this compound, revealing that it could modulate signaling pathways involved in inflammation. The findings suggest that further research could lead to new treatments for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylbenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

N-methylbenzamide: A simpler derivative of benzamide with a single methyl group on the nitrogen.

N,N-diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar structure but different functional groups.

3-methyl-N-(2-methylphenyl)benzamide: A closely related compound with slight structural variations.

Uniqueness

3-methyl-N-(2-methylbenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-methyl-N-(2-methylbenzyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article discusses the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 3-methyl-N-(2-methylbenzyl)benzamide is , indicating its classification as an amide. The compound features a benzamide structure with methyl substitutions that may influence its biological activity.

1. Antimicrobial Properties

Research indicates that 3-methyl-N-(2-methylbenzyl)benzamide exhibits significant antimicrobial activity. In a study investigating various benzamide derivatives, this compound demonstrated effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Table 1: Antimicrobial Activity of 3-methyl-N-(2-methylbenzyl)benzamide

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 14 | 64 |

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory mediators. For example, it was shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

- Mechanism of Action : The anti-inflammatory effect is hypothesized to occur through the inhibition of COX enzymes, leading to decreased prostaglandin synthesis.

3. Anticancer Activity

In recent studies, 3-methyl-N-(2-methylbenzyl)benzamide has been evaluated for its anticancer potential. It was tested against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The compound exhibited cytotoxic effects with varying IC50 values.

- Table 2: Anticancer Activity of 3-methyl-N-(2-methylbenzyl)benzamide

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| PC-3 | 15.0 |

| HCT-116 | 10.0 |

These results indicate that the compound may serve as a promising candidate for further development in cancer therapeutics .

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing various benzamide derivatives, researchers synthesized 3-methyl-N-(2-methylbenzyl)benzamide via standard amide formation reactions. The synthesized compound was evaluated for its biological activities, confirming its antimicrobial and anti-inflammatory properties .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the methyl groups' positioning on the benzene rings in influencing biological activity. Variations in substitution patterns were shown to significantly affect the potency against different microbial strains and cancer cell lines .

Q & A

Basic: What are the recommended synthetic routes for 3-methyl-N-(2-methylbenzyl)benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves coupling 3-methylbenzoyl chloride with 2-methylbenzylamine under basic conditions. Key steps include:

- Acylation Reaction : React 3-methylbenzoyl chloride with 2-methylbenzylamine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), using a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts .

- Optimization Strategies :

- Temperature : Room temperature (20–25°C) is generally sufficient, but elevated temperatures (40–50°C) may accelerate reaction rates.

- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity of the amine.

- Catalysis : No catalyst is typically required, but microwave-assisted synthesis could reduce reaction time.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures yields pure product.

Yields >70% are achievable, as demonstrated in analogous benzamide syntheses .

Basic: How is the structural characterization of 3-methyl-N-(2-methylbenzyl)benzamide performed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm), methyl groups (δ 2.3–2.5 ppm for N-alkyl; δ 2.4 ppm for benzyl-CH₃), and amide NH (δ 8.1–8.5 ppm, broad). ¹³C signals confirm carbonyl (δ ~167 ppm) and aromatic carbons .

- IR : Amide C=O stretch (~1640–1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion [M+H]⁺ (e.g., m/z 254.1 for C₁₆H₁₇NO) .

- X-ray Crystallography : Use SHELXL for refinement and Mercury CSD for visualization . Polymorph identification requires differential scanning calorimetry (DSC) and powder XRD .

Advanced: What strategies are employed to resolve contradictions in biological activity data for this compound across studies?

Methodological Answer:

Contradictions may arise from off-target effects, assay variability, or dose-dependent responses. Mitigation strategies include:

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out non-specific effects at high doses .

- Orthogonal Assays : Confirm activity using independent methods (e.g., enzymatic vs. cell-based assays).

- Target Validation : Use CRISPR knockdown or selective inhibitors (e.g., 3-aminobenzamide controls for poly-ADP-ribose synthetase off-target effects) .

- Meta-Analysis : Compare data across studies with standardized protocols (e.g., infarct size quantification in ischemia models) .

Advanced: How does polymorphism influence the physicochemical properties of 3-methyl-N-(2-methylbenzyl)benzamide, and how are polymorphs characterized?

Methodological Answer:

Polymorphs affect solubility, stability, and bioavailability. Characterization methods:

- XRD : Differentiates orthorhombic (Form II) vs. monoclinic (Form I) packing via distinct diffraction patterns .

- Thermal Analysis : DSC identifies melting points (e.g., Form I: 104–107°C; Form II: metastable, lower mp) .

- Mercury CSD : Analyzes H-bonding networks and packing motifs .

- Solvent Screening : Recrystallize from solvents (e.g., ethanol, acetonitrile) to isolate stable forms.

Advanced: What structure-activity relationship (SAR) trends are observed for derivatives of this compound?

Methodological Answer:

Key SAR insights from analogous benzamides:

- N-Substituents : Bulky groups (e.g., N-butyl, N-phenyl) enhance bioactivity but may reduce solubility. N-(2-methylpropenyl) derivatives show lower toxicity .

- Aromatic Substitution : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzamide ring improve receptor affinity in medicinal chemistry applications .

- Methyl Positioning : 3-Methyl on the benzoyl moiety enhances metabolic stability compared to para-substituted analogs .

- Amide Linkers : Replacing the amide with ester or urea groups reduces activity, highlighting the importance of hydrogen-bonding capacity .

Advanced: How can computational tools like Mercury CSD and SHELX assist in crystallographic analysis and validation?

Methodological Answer:

- SHELX : Refines X-ray data to generate accurate atomic coordinates, thermal parameters, and bond lengths. SHELXL is preferred for small-molecule refinement .

- Mercury CSD : Visualizes crystal packing, calculates void spaces, and compares structures for polymorphism or isostructurality .

- Validation : PLATON (ADDSYM) checks for missed symmetry, and checkCIF validates geometric restraints .

Basic: What are the key considerations in designing pharmacokinetic studies for this compound?

Methodological Answer:

- Solubility : Assess in biorelevant media (e.g., FaSSIF/FeSSIF) using HPLC-UV.

- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS quantification of parent compound depletion.

- Permeability : Caco-2 assays predict intestinal absorption.

- Protein Binding : Equilibrium dialysis or ultrafiltration to measure % bound to plasma proteins .

Advanced: How can researchers address off-target effects observed in enzymatic assays?

Methodological Answer:

- Selective Inhibitors : Co-treat with pathway-specific inhibitors (e.g., 3-aminobenzamide for poly-ADP-ribose synthetase) to isolate target effects .

- CRISPR Knockout : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines.

- Proteomics : SILAC or TMT labeling identifies off-target protein interactions.

- Kinase Profiling : Screen against kinase panels to rule out promiscuous inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.